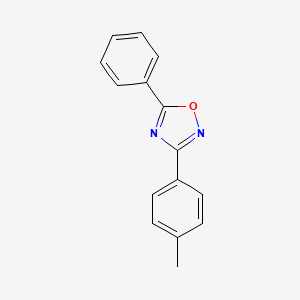

3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole involves several steps. One preparative method starts with the known compound 1-(4′-methylphenyl)-5,6-diamino-(1H,3H)pyrimidine-2,4-dione (1). Heating this compound in an excess of glacial acetic acid, followed by cyclization in aqueous NaOH, yields the desired 3-(4′-methylphenyl)-8-methylxanthine (2). Subsequent alkylation reactions at the N atom in the 7-position lead to 7-substituted derivatives .

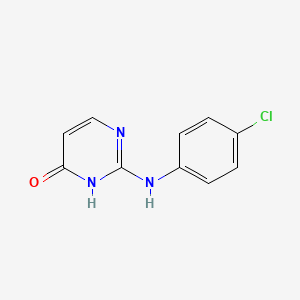

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered oxadiazole ring fused with phenyl groups. The arrangement of atoms and bonds within this ring determines its chemical properties and reactivity. The cyclization product of this compound, 3-(4′-methylphenyl)-7-[2-(4″-phenyl-5″-thio-4″H-[1″,2″,4″]triazol-3″-yl)methyl]xanthine, has been confirmed through elemental analysis and proton magnetic resonance (PMR) spectroscopy .

Wissenschaftliche Forschungsanwendungen

Molecular Characterization and Spacer Use

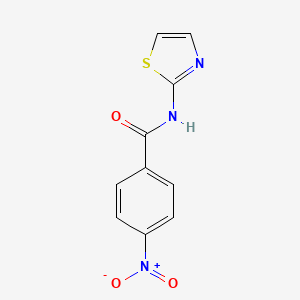

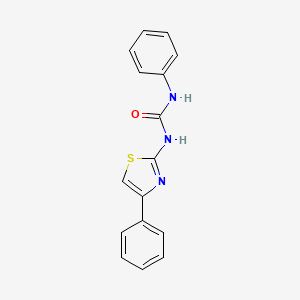

Oxadiazole derivatives, including 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole, have been structurally characterized, particularly for their use as spacers in the synthesis of non-peptide angiotensin receptor antagonists. This characterization involved X-ray crystallography, revealing significant π–π interactions and C–H⋯O interactions in these compounds (Meyer et al., 2003).

Liquid Crystalline Properties

In studies of liquid crystalline properties, non-symmetrically 3,5-disubstituted 1,2,4-oxadiazole derivatives, including those with a 3-(4-Methylphenyl)-5-phenyl structure, have been synthesized. Their mesomorphic properties were analyzed using differential scanning calorimetry and polarized optical microscopy, displaying enantiotropic liquid crystal with nematic texture (Ali & Tomi, 2018).

Photoinduced Molecular Rearrangements

Research has explored the photochemistry of 1,2,4-oxadiazoles like 3-(4-Methylphenyl)-5-phenyl in the presence of nitrogen nucleophiles. This study focused on photolytic species arising from heterolytic cleavage of the ring O−N bond, leading to the formation of 1,2,4-triazoles, indazoles, and benzimidazoles (Buscemi et al., 1996).

Anticancer Potential

A series of 1,2,4-oxadiazole derivatives, including the 3-(4-Methylphenyl)-5-phenyl variant, have been synthesized and tested for anticancer activity. These compounds demonstrated varying degrees of efficacy against different human cancer cell lines, suggesting potential therapeutic applications (Yakantham et al., 2019).

Basicity Studies

The basicity of various 1,2,4-oxadiazoles, including phenyl- and methyl-substituted derivatives, has been examined. Protonation sites and their likelihood were discussed in detail, contributing to a better understanding of the chemical behavior of these compounds (Trifonov et al., 2005).

Corrosion Inhibition

Studies on 1,3,4-oxadiazole derivatives have explored their inhibitive properties on corrosion, particularly in brass within simulated cooling water systems. These studies provide insights into the practical applications of these compounds in industrial settings (Rochdi et al., 2014).

Eigenschaften

IUPAC Name |

3-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-11-7-9-12(10-8-11)14-16-15(18-17-14)13-5-3-2-4-6-13/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLTUHPTDPXMHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342719 | |

| Record name | 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16151-03-4 | |

| Record name | 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

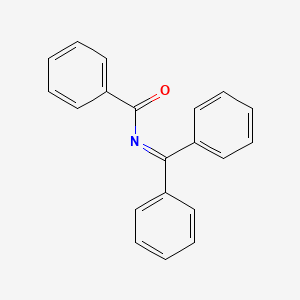

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

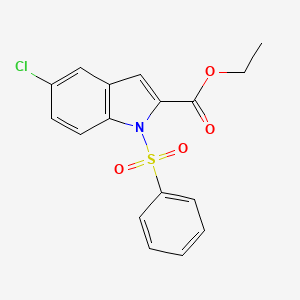

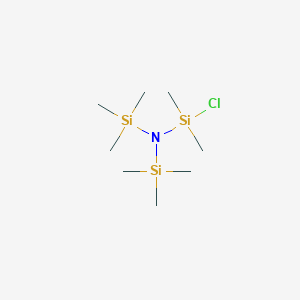

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)-](/img/structure/B3048162.png)